(2R)-2-(3-methylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-methylphenyl)piperidine is a chiral piperidine derivative characterized by the presence of a 3-methylphenyl group attached to the second carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with piperidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
(2R)-2-(3-methylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(3-methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3-methylphenyl)piperidine: The enantiomer of (2R)-2-(3-methylphenyl)piperidine, which may have different biological activity.
2-(4-methylphenyl)piperidine: A structural isomer with the methyl group in a different position on the phenyl ring.
2-phenylpiperidine: Lacks the methyl group, providing a simpler structure for comparison.
Uniqueness
This compound is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
CAS No. |
1228561-87-2 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2R)-2-(3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m1/s1 |
InChI Key |
YKFXSWPGGIAPSM-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CCCCN2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.